molecular formula C14H12N4 B10907139 3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole

3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole

Cat. No.: B10907139
M. Wt: 236.27 g/mol
InChI Key: QDYKRIMHCSXOKX-LICLKQGHSA-N
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Description

1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound is a derivative of 1H-indole-3-carbaldehyde, which is a key precursor in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of 1H-indole-3-carbaldehyde 3-(4-pyridyl)hydrazone typically involves the reaction of 1H-indole-3-carbaldehyde with 4-pyridylhydrazine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage between the aldehyde group of 1H-indole-3-carbaldehyde and the hydrazine group of 4-pyridylhydrazine .

Chemical Reactions Analysis

1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridyl rings are replaced with other groups.

Major products formed from these reactions include various substituted indoles and pyridines, which can have significant biological activities.

Scientific Research Applications

1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indole-3-carbaldehyde 3-(4-pyridyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors .

Comparison with Similar Compounds

1H-Indole-3-carbaldehyde 3-(4-pyridyl)hydrazone can be compared with other indole derivatives, such as:

The uniqueness of 1H-indole-3-carbaldehyde 3-(4-pyridyl)hydrazone lies in its combination of the indole and pyridyl moieties, which enhances its potential for diverse biological activities and applications in various scientific fields.

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]pyridin-4-amine

InChI

InChI=1S/C14H12N4/c1-2-4-14-13(3-1)11(9-16-14)10-17-18-12-5-7-15-8-6-12/h1-10,16H,(H,15,18)/b17-10+

InChI Key

QDYKRIMHCSXOKX-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=NC=C3

Origin of Product

United States

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